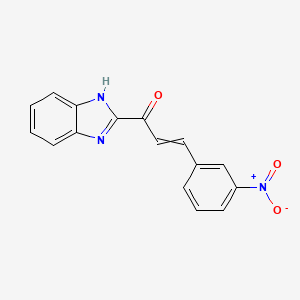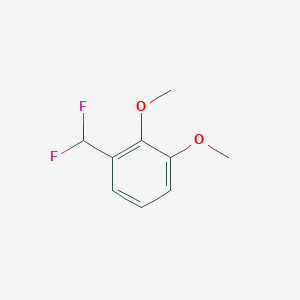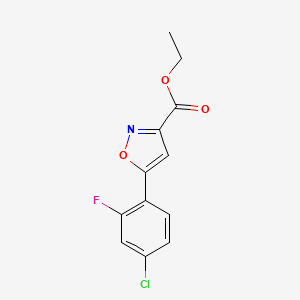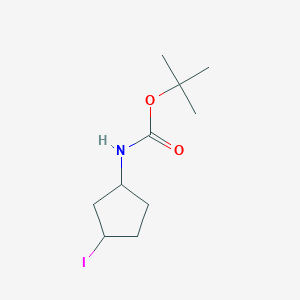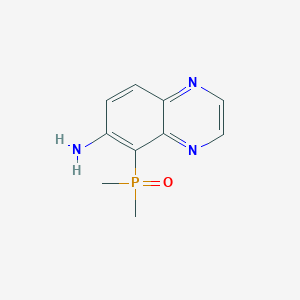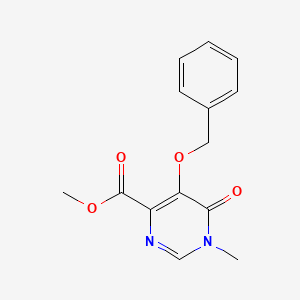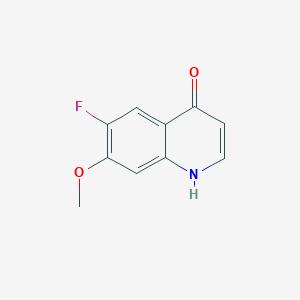![molecular formula C8H8ClF4NO B13693713 O-[2-Fluoro-5-(trifluoromethyl)benzyl]hydroxylamine Hydrochloride](/img/structure/B13693713.png)
O-[2-Fluoro-5-(trifluoromethyl)benzyl]hydroxylamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD29913627 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions. Its molecular structure and characteristics have been the subject of extensive research, leading to its use in multiple fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of MFCD29913627 involves several synthetic routes, each with specific reaction conditions. One common method includes the use of triazolo ring compounds and methanesulfonate crystal forms. The process typically involves the reaction of a triazolo ring compound with methanesulfonate under controlled conditions to form the desired crystal structure . The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: Industrial production of MFCD29913627 is designed to be efficient and scalable. The preparation method is simple and easy to implement, making it suitable for large-scale production. The crystal form of the compound prepared has good solubility and stability, facilitating the preparation and storage of pharmaceutical preparations .
Chemical Reactions Analysis
Types of Reactions: MFCD29913627 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in the reactions involving MFCD29913627 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may involve the use of oxygen or other oxidizing agents under specific conditions to form oxides .
Major Products Formed: The major products formed from the reactions of MFCD29913627 depend on the type of reaction and the reagents used. For instance, oxidation reactions may produce oxides, while substitution reactions may result in the formation of new compounds with different functional groups.
Mechanism of Action
The mechanism of action of MFCD29913627 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. This interaction can result in various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to MFCD29913627 include other triazolo ring compounds and methanesulfonate derivatives. These compounds share structural similarities and may exhibit comparable properties and reactivity.
Uniqueness: MFCD29913627 stands out due to its unique crystal form and stability, which enhance its solubility and storage properties. These characteristics make it particularly valuable in pharmaceutical applications, where stability and solubility are critical factors .
Conclusion
MFCD29913627 is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties, including stability and reactivity, make it a valuable reagent in chemical synthesis, biological research, and pharmaceutical development. Understanding its preparation methods, chemical reactions, and mechanism of action provides insights into its wide-ranging applications and highlights its importance in advancing scientific knowledge and industrial processes.
Properties
Molecular Formula |
C8H8ClF4NO |
|---|---|
Molecular Weight |
245.60 g/mol |
IUPAC Name |
O-[[2-fluoro-5-(trifluoromethyl)phenyl]methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C8H7F4NO.ClH/c9-7-2-1-6(8(10,11)12)3-5(7)4-14-13;/h1-3H,4,13H2;1H |
InChI Key |
QDHTXYLLVRVEKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CON)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


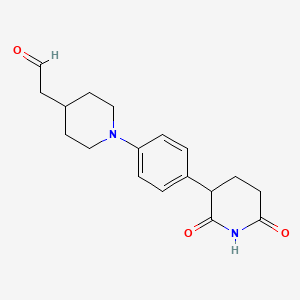
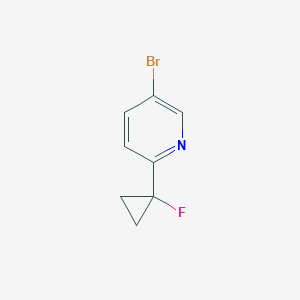

![[2-Chloro-3-[2-chloro-3-(trifluoromethylsulfonyloxy)phenyl]phenyl] trifluoromethanesulfonate](/img/structure/B13693635.png)
